Ethyl Oleate

Description

Properties

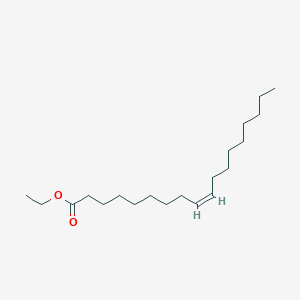

IUPAC Name |

ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047633 | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |

| Record name | Ethyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-62-6, 85049-36-1 | |

| Record name | Ethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Oleate: A Comprehensive Physicochemical and Application Guide for Pharmaceutical Sciences

Introduction: Beyond an Excipient, A Functional Enabler in Drug Formulation

Ethyl oleate, the ester of oleic acid and ethanol, presents as a colorless to pale yellow, oily liquid.[1][2][3] While often categorized as an oleaginous vehicle or solvent, its utility in pharmaceutical development extends far beyond that of a simple inactive ingredient.[4][5] Its unique combination of physicochemical properties, including its low viscosity compared to fixed oils and its excellent solvent capacity for lipophilic compounds, positions it as a critical enabler for various drug delivery systems.[4][6] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, standardized methodologies for their characterization, and insights into its application in modern drug formulation.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in pharmaceutical formulations. These properties dictate its behavior as a solvent, its stability, and its suitability for various administration routes.

Identification and General Characteristics

-

Chemical Name: (Z)-9-Octadecenoic acid, ethyl ester[2]

-

CAS Registry Number: 111-62-6[7]

-

Molecular Formula: C₂₀H₃₈O₂[8]

-

Molecular Weight: 310.51 g/mol [8]

-

Appearance: Colorless to light yellow, mobile, oily liquid[1][2]

-

Odor: Slight, but not rancid[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of pharmaceutical-grade this compound. These values are critical for formulation development, quality control, and ensuring batch-to-batch consistency.

| Property | Value | Units | Temperature (°C) |

| Density | 0.87 | g/cm³ | 25 |

| 0.866–0.874 | g/cm³ | 20 | |

| Boiling Point | 216–218 | °C | at 15 mmHg |

| Melting Point | -32 | °C | |

| Viscosity (Dynamic) | 3.9 | mPa·s (cP) | 25 |

| Viscosity (Kinematic) | >5.15 | mm²/s (cSt) | |

| Refractive Index | 1.451 | 20 | |

| 1.443–1.450 | |||

| Flash Point | >113 | °C | |

| Solubility in Water | Insoluble |

Data compiled from multiple sources.[1][2][8][9][10][11][12]

Analytical Methodologies for Quality Control

To ensure the identity, purity, and quality of this compound for pharmaceutical use, a series of standardized analytical tests are employed. The following section details the principles and provides step-by-step protocols for these essential evaluations.

Workflow for this compound Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of a batch of this compound.

Caption: Quality control workflow for this compound.

Experimental Protocols

Principle: This method determines the specific gravity, and by extension, the density of a liquid by comparing the weight of a precise volume of the sample to the weight of an equal volume of a reference substance (water).[2][12]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath maintained at 25°C (±0.2°C)

-

Thermometer

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer with its stopper.

-

Fill the pycnometer with recently boiled and cooled purified water, ensuring no air bubbles are present.

-

Place the pycnometer in the water bath for 30 minutes to equilibrate to 25°C.

-

Insert the stopper, allowing excess water to escape through the capillary.

-

Dry the exterior of the pycnometer and weigh it.

-

Calculate the weight of the water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample.

-

Equilibrate to 25°C in the water bath for 30 minutes.

-

Insert the stopper, wipe the exterior, and weigh.

-

Calculate the weight of the this compound sample.

-

-

Calculation:

-

Specific Gravity = (Weight of this compound) / (Weight of water)

-

Density (g/cm³) = Specific Gravity × Density of water at 25°C (approx. 0.997 g/cm³)

-

Principle: This method measures the kinematic viscosity of a liquid by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6]

Apparatus:

-

Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Viscometer bath maintained at a constant temperature (e.g., 25°C ±0.1°C)

-

Stopwatch

Procedure:

-

Preparation:

-

Select a clean, dry viscometer where the flow time will be not less than 200 seconds.

-

Filter the this compound sample if it contains particulate matter.

-

-

Measurement:

-

Introduce the this compound sample into the viscometer.

-

Place the viscometer in the constant-temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction/pressure and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least twice.

-

-

Calculation:

-

Kinematic Viscosity (mm²/s or cSt) = C × t

-

Where:

-

C = Calibration constant of the viscometer (in mm²/s²)

-

t = Average flow time (in seconds)

-

-

-

Principle: The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic property that can be used for identification and to assess purity.[7][8]

Apparatus:

-

Abbé refractometer with a light source (sodium D line)

-

Constant temperature water bath (e.g., 20°C ±0.2°C)

Procedure:

-

Calibration:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

-

Measurement:

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the this compound sample to the surface of the lower prism.

-

Close the prisms and allow the sample to equilibrate to the set temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index from the scale.

-

Principle: Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like this compound.[5][13]

Apparatus:

-

Gas chromatograph equipped with an FID

-

Capillary column suitable for fatty acid ester analysis (e.g., a polar stationary phase)

-

Data acquisition system

Procedure:

-

Chromatographic Conditions (Typical):

-

Column: e.g., Fused silica capillary column (30 m x 0.25 mm) coated with a polyethylene glycol stationary phase.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 275°C.

-

Oven Temperature Program: An initial temperature held for a short period, followed by a temperature ramp to a final temperature.

-

Injection Volume: 1 µL.

-

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., hexane or chloroform).

-

Prepare a standard solution of high-purity this compound at a known concentration.

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the purity or assay by comparing the peak area of the this compound in the sample to that of the standard.

-

Applications in Pharmaceutical Formulations

This compound's favorable physicochemical properties make it a versatile excipient in a variety of pharmaceutical formulations.

Role of this compound in Drug Delivery

Caption: Applications and benefits of this compound in drug delivery.

This compound is particularly valued as a solvent and vehicle for parenteral drug administration, especially for intramuscular injections of lipophilic drugs such as steroids and hormones.[6][14] For instance, it is used in compounding pharmacies for the preparation of progesterone injections.[6] Its lower viscosity compared to fixed oils like peanut oil or sesame oil can lead to less pain upon injection.[6]

Furthermore, this compound is utilized in the development of:

-

Topical and transdermal formulations, where it can act as a penetration enhancer.[5]

-

Self-microemulsifying drug delivery systems (SMEDDS) for oral administration, which can improve the solubility and bioavailability of poorly water-soluble drugs.[5][11]

-

Biodegradable microcapsules for subdermal implantation.[4]

Stability and Storage

This compound is susceptible to oxidation upon exposure to air, which can lead to an increase in its peroxide value and a darkening of its color.[2][15] To ensure its stability and extend its shelf life, it should be stored in well-filled, airtight containers, protected from light, in a cool, dry place.[2][6] The inclusion of antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate, is a common practice to inhibit oxidation.[2][15] For parenteral preparations, this compound can be sterilized by heating at 150°C for one hour.[2][15]

Safety and Toxicological Profile

This compound is generally considered to be of low toxicity and causes minimal tissue irritation.[2][6] It is regulated by the U.S. Food and Drug Administration (FDA) as a food additive.[1][4] It is important to note that this compound is a fatty acid ethyl ester (FAEE) that is formed in the body after the ingestion of ethanol.[1][4] Some research has suggested that FAEEs may be mediators of ethanol-induced organ damage.[1] However, orally ingested this compound is rapidly degraded in the digestive tract.[1][4]

Conclusion

This compound is a high-value excipient in pharmaceutical sciences, offering significant advantages in the formulation of lipophilic drugs. Its well-defined physicochemical properties, coupled with established analytical methods for its quality control, provide formulators with a reliable and functional component for a range of drug delivery systems. A comprehensive understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in the development of safe and effective medicines.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363269, this compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Handa Fine Chemicals. (n.d.). This compound (Pharma grade). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Pharmaceutical Formulations. Retrieved from [Link]

- USP. (n.d.).

-

Autech. (n.d.). Understanding this compound for Pharmaceutical Drug Delivery. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). This compound | High-Purity Solvent and Carrier Oil. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound. Retrieved from [Link]

- USP. (n.d.). General Chapters: <841> SPECIFIC GRAVITY. USP-NF.

- USP. (n.d.). General Chapters: <911> VISCOSITY. USP-NF.

- USP. (n.d.).

Sources

- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. korea-technology.com [korea-technology.com]

- 4. ppapco.ir [ppapco.ir]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. uspbpep.com [uspbpep.com]

- 8. â©831⪠Refractive Index [doi.usp.org]

- 9. nazhco.com [nazhco.com]

- 10. General Chapter Viscosity Reference Corrections in Monographs | USP-NF [uspnf.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. newdruginfo.com [newdruginfo.com]

- 13. usp.org [usp.org]

- 14. store.astm.org [store.astm.org]

- 15. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

An In-Depth Technical Guide to the Synthesis Mechanisms of Ethyl Oleate

Introduction

Ethyl oleate, the ethyl ester of oleic acid, is a fatty acid ester (FAEE) with significant applications across the pharmaceutical, cosmetic, and food industries. It serves as a solvent and vehicle for lipophilic drugs like steroids, an emollient in skin care formulations, and a flavoring agent in food products.[1][2][3][4][5] Its versatile properties and biocompatibility necessitate a thorough understanding of its synthesis for process optimization, purity control, and scalable production. This guide provides an in-depth exploration of the core mechanisms governing this compound synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We will dissect the causality behind various synthetic strategies, from classic chemical catalysis to modern biocatalytic routes, offering field-proven insights into reaction kinetics, protocol design, and product validation.

Core Synthesis Mechanisms: A Comparative Overview

The synthesis of this compound is primarily achieved through two fundamental reaction pathways: esterification of oleic acid with ethanol and transesterification of oleate-rich triglycerides with ethanol. The choice of pathway and catalytic system is dictated by factors such as the purity of starting materials, desired reaction conditions, and economic viability.

Fischer-Speier Esterification (Acid-Catalyzed)

This is a classic, reversible acid-catalyzed reaction between a carboxylic acid (oleic acid) and an alcohol (ethanol) to produce an ester (this compound) and water.[6][7][8] The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to proceed at a practical rate.[7][9][10]

Mechanistic Deep Dive

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of oleic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7][10]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of ethanol) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).[6][7][10]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to yield the final this compound product and regenerate the acid catalyst.[11]

To drive this equilibrium reaction towards the product side, Le Châtelier's principle is applied by either using a large excess of one reactant (typically ethanol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[7][8][10]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Base-Catalyzed Transesterification

Transesterification is the process of exchanging the alcohol group of an ester with another. In the context of this compound synthesis, this typically involves reacting triglycerides (triesters of glycerol and fatty acids) from sources like vegetable oils with ethanol.[12][13][14] This route is highly prevalent in the industrial production of biodiesel, which primarily consists of fatty acid ethyl or methyl esters.[15][16][17]

Mechanistic Deep Dive

Homogeneous base catalysts, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or their corresponding alkoxides (e.g., sodium ethoxide), are highly effective.[2][16]

-

Formation of the Alkoxide: The base reacts with ethanol to form a potent ethoxide nucleophile (CH₃CH₂O⁻).

-

Nucleophilic Attack: The ethoxide ion attacks the electrophilic carbonyl carbon of the triglyceride, forming a tetrahedral intermediate.[13][18]

-

Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and displacing a diglyceride anion.

-

Protonation: The diglyceride anion is protonated by the alcohol, regenerating the ethoxide catalyst in the process.

This process occurs in three sequential, reversible steps, converting triglycerides first to diglycerides, then to monoglycerides, and finally to glycerol, releasing one molecule of this compound at each stage.[16][19]

Caption: Mechanism of Base-Catalyzed Transesterification.

Enzymatic Synthesis (Lipase-Catalyzed)

As a greener alternative to chemical catalysis, enzymatic synthesis utilizes lipases (EC 3.1.1.3) to catalyze the esterification of oleic acid or the transesterification of triglycerides.[20][21] This method operates under mild reaction conditions (typically 30-50°C), minimizing energy consumption and the formation of byproducts.[20]

Mechanistic Deep Dive

The most widely accepted model for lipase catalysis is the Ping-Pong Bi-Bi mechanism .[20][22]

-

Acyl-Enzyme Complex Formation: The lipase first reacts with the acyl donor (oleic acid or triglyceride) to form a covalent acyl-enzyme intermediate, releasing the first product (water in esterification, or glycerol in transesterification).

-

Nucleophilic Attack by Alcohol: The acyl-enzyme complex is then attacked by the nucleophilic alcohol (ethanol).

-

Ester Formation and Enzyme Regeneration: This attack leads to the formation of the this compound ester and the release of the free enzyme, which can then begin another catalytic cycle.

A key challenge in enzymatic synthesis is potential enzyme inhibition by excess ethanol.[22] This can be mitigated through strategies like stepwise addition of the alcohol or by using immobilized enzymes, which also enhances reusability and stability.[23][24]

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Comparative Analysis of Catalytic Systems

| Feature | Acid Catalysis (Fischer) | Base Catalysis (Transesterification) | Enzymatic Catalysis (Lipase) |

| Starting Material | Free Fatty Acids (e.g., Oleic Acid) | Triglycerides (Oils/Fats) | Free Fatty Acids or Triglycerides |

| Catalyst | H₂SO₄, HCl, p-TsOH[7][9] | NaOH, KOH, NaOCH₃[16][25] | Lipases (e.g., Candida antarctica)[5][26] |

| Reaction Conditions | High Temperature (60-110°C)[27][28] | Moderate Temperature (e.g., 60°C)[25] | Mild Temperature (30-50°C)[20] |

| Reaction Rate | Moderate to Slow[29] | Very Fast[16] | Slow |

| Advantages | Tolerant to free fatty acids; simple catalyst. | High conversion and yield; fast reaction.[1][16] | High specificity; mild conditions; minimal byproducts; reusable catalyst (if immobilized).[20] |

| Disadvantages | Corrosive; requires high temp; equilibrium-limited; difficult product separation.[16] | Sensitive to water and free fatty acids (soap formation); energy-intensive product purification.[16][20] | Higher catalyst cost; slower reaction rate; potential for enzyme deactivation.[23] |

| Industrial Applicability | Pre-treatment of high FFA feedstocks.[29] | Large-scale biodiesel production.[16] | High-value products (pharma, food); green chemistry applications.[24] |

Experimental Protocols and Workflows

The following protocols provide a self-validating framework for the synthesis and analysis of this compound.

Protocol 1: Acid-Catalyzed Esterification of Oleic Acid

This protocol outlines a standard lab-scale synthesis using an excess of ethanol to drive the reaction equilibrium.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add oleic acid (e.g., 0.1 mol).

-

Alcohol Addition: Add a molar excess of absolute ethanol (e.g., 0.6 mol, a 6:1 molar ratio).[25][30]

-

Catalyst Addition: Carefully add the acid catalyst, such as concentrated sulfuric acid (1-5% by weight of oleic acid), to the mixture while stirring.[30]

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress by periodically taking aliquots and determining the acid value. A typical reaction time is 2-8 hours.[27][30]

-

Neutralization & Washing: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[31]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purification: For high purity, the crude this compound can be purified via vacuum distillation or column chromatography on silica gel.[9][31]

Protocol 2: Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol describes an environmentally friendly approach using an immobilized lipase.

Step-by-Step Methodology:

-

Reactant Preparation: In a sealed reaction vessel, combine oleic acid and ethanol. A common starting molar ratio is 1:1 to avoid severe enzyme inhibition.[24]

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435), typically 5-10% by weight of the reactants.[26]

-

Reaction: Incubate the mixture in a shaker or stirred-tank reactor at a controlled temperature (e.g., 30-45°C) for 24-48 hours.[26][32]

-

Alcohol Addition Strategy: To drive the reaction to completion and overcome equilibrium limitations without deactivating the enzyme, ethanol can be added stepwise (e.g., adding an additional 0.5 molar equivalent every 12 hours).[24]

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by simple filtration for reuse.

-

Product Purification: The product mixture, containing this compound, unreacted substrates, and water, can be purified. Excess ethanol and water are typically removed under vacuum. Further purification can be achieved via molecular distillation if required.

General Experimental and Analytical Workflow

A robust synthesis project requires a logical flow from reaction to final product characterization.

Caption: General workflow for synthesis, purification, and analysis.

Product Characterization and Purity Assessment

Validation of this compound synthesis requires rigorous analytical techniques to confirm identity and quantify purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the final product. The retention time of the major peak is compared to a known standard of this compound, and the mass spectrum provides definitive structural confirmation through its fragmentation pattern.[31][33]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized ester. Key signals include the quartet and triplet corresponding to the ethyl group protons and the characteristic peaks of the long oleate carbon chain.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the conversion of the carboxylic acid to an ester. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1740 cm⁻¹ are key indicators of a successful reaction.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and quantification, especially for separating different fatty acid esters in a mixture.[34][35]

Conclusion

The synthesis of this compound can be effectively achieved through acid-catalyzed esterification, base-catalyzed transesterification, or enzymatic routes, each with distinct advantages and operational windows. The Fischer esterification offers a straightforward method for converting oleic acid directly, while base-catalyzed transesterification is an industrially dominant, high-yield process for converting triglyceride feedstocks. Enzymatic synthesis represents the frontier of green chemistry, providing high-purity products under mild conditions, making it ideal for pharmaceutical and food-grade applications. A successful synthesis relies not only on selecting the appropriate mechanism but also on meticulous control of reaction parameters, effective purification strategies, and robust analytical validation. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the design and execution of this compound synthesis protocols.

References

- 1. Sustainable synthesis and optimisation of this compound from high oleic acid waste: a pathway to valorise industrial byproducts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ciencia.ucp.pt [ciencia.ucp.pt]

- 4. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. cerritos.edu [cerritos.edu]

- 12. saudijournals.com [saudijournals.com]

- 13. Transesterification - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]

- 17. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method | Springer Nature Experiments [experiments.springernature.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Esterification synthesis of this compound in solvent-free system catalyzed by lipase membrane from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. lidsen.com [lidsen.com]

- 28. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]

- 29. Sustainable synthesis and optimisation of this compound from high oleic acid waste: a pathway to valorise industrial byproducts - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00110B [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Organic phase synthesis of this compound using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 35. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Oleate (CAS 111-62-6): Properties, Applications, and Formulation Strategies

Introduction: Beyond a Simple Ester

Ethyl oleate (CAS 111-62-6) is far more than a simple fatty acid ester. It is a highly versatile and functional excipient that has become indispensable in modern pharmaceutical development, particularly for challenging formulations.[1][2] Formed by the condensation of oleic acid and ethanol, this colorless to pale yellow oily liquid is distinguished by its unique combination of excellent solvency, biocompatibility, and advantageous physical properties.[3][4][5]

This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its causality of action, practical application, and the scientific rationale for its use. It is designed for researchers, formulators, and drug development professionals who require a comprehensive understanding to leverage this excipient's full potential.

Core Physicochemical & Pharmacopoeial Properties

The utility of this compound in pharmaceutical applications is grounded in its distinct physicochemical profile. Unlike many vegetable oils, its lower viscosity and high purity make it a superior choice for specific delivery systems.[1][6]

General & Physicochemical Data

The fundamental properties of this compound are summarized below. These values dictate its behavior as a solvent and vehicle.

| Property | Value | Source(s) |

| CAS Number | 111-62-6 | [2][7][8] |

| Molecular Formula | C₂₀H₃₈O₂ | [7][9] |

| Molecular Weight | 310.51 g/mol | [7][8] |

| Appearance | Colorless to pale yellow, clear oily liquid | [6][10][11] |

| Density | 0.866–0.874 g/cm³ at 20°C | [8][11][12] |

| Dynamic Viscosity | ~3.9 mPas at 25°C | [6] |

| Boiling Point | 216-218 °C at 15 mmHg | [13] |

| Melting Point | Approx. -32 °C | [4][6][14] |

| Refractive Index | 1.443–1.451 at 20°C | [8][11][12] |

| Flash Point | ~113 °C (Closed Cup) | [11][15] |

| Solubility | Practically insoluble in water; Miscible with ethanol, ether, chloroform, fixed oils, and most organic solvents. | [6][10][11] |

Pharmacopoeial Specifications (EP/USP)

For pharmaceutical use, this compound must conform to stringent quality standards as defined by pharmacopoeias. These specifications ensure batch-to-batch consistency and safety.

| Parameter | Specification | Rationale & Significance | Source(s) |

| Acid Value | ≤ 0.5 mg KOH/g | Measures free fatty acids; a low value indicates high purity and minimal hydrolytic degradation. | [8][12] |

| Iodine Value | 75 - 90 g I₂/100g | Indicates the degree of unsaturation; ensures the identity and stability against oxidation. | [8][12] |

| Saponification Value | 177 - 188 mg KOH/g | Relates to the average molecular weight of the ester; confirms identity and purity. | [8][12] |

| Specific Gravity | 0.866 - 0.874 at 20°C | A critical identity and quality parameter. | [12] |

The Role of this compound in Drug Formulation & Delivery

The primary value of this compound lies in its function as a high-performance solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs). Its properties offer distinct advantages over traditional fixed oils like almond or peanut oil.[3][4] The key differentiator is its lower viscosity, which facilitates easier manufacturing, filtration, and administration (e.g., allowing for finer gauge needles, potentially reducing patient discomfort during intramuscular injections).[1][8] Furthermore, its more rapid absorption by body tissues is a significant benefit.[3][4][6]

Key Applications:

-

Parenteral Formulations: It is most frequently used as a vehicle for intramuscular (IM) injections of lipophilic drugs, especially steroids and hormones.[2][8][16] Its ability to dissolve these compounds at required concentrations while maintaining a low viscosity is paramount.[1]

-

Advanced Drug Delivery Systems:

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): this compound serves as the oily phase in SMEDDS, which are designed to improve the oral bioavailability of poorly water-soluble drugs.[4][7]

-

Microemulsions: It is used to formulate microemulsions for topical, ocular, and parenteral delivery, enhancing drug solubility and permeation.[4][7][10]

-

Biodegradable Implants: It has been used as a solvent in the formulation of biodegradable capsules for long-acting subdermal drug delivery.[6][7][10]

-

-

Topical and Transdermal Formulations: It can be incorporated into gels and creams, acting as both a solvent and a penetration enhancer for APIs.[2][10]

Diagram: Formulation Suitability Workflow

The decision to use this compound is a multi-faceted process. The following diagram outlines a logical workflow for a formulation scientist evaluating its suitability.

Caption: Logical workflow for assessing the suitability of this compound.

Synthesis, Stability, and Handling

A thorough understanding of how this compound is produced and how it behaves under storage is critical for ensuring the quality and efficacy of the final drug product.

Synthesis Overview

This compound is commercially produced via the esterification of oleic acid with ethanol.[5] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and driven to completion by removing the water byproduct.[16]

Diagram: Synthesis via Fischer Esterification

The following diagram illustrates the key steps in a typical laboratory or industrial synthesis of this compound.

Caption: Key stages in the synthesis and purification of this compound.

Stability and Storage Protocol

This compound is susceptible to oxidation at its double bond upon exposure to air, which leads to an increase in the peroxide value and a potential darkening of color.[6][7] This degradation can compromise the stability of the API and the overall formulation.

Protocol for Ensuring Stability:

-

Procurement: Source high-purity, pharmacopoeial-grade this compound with a low initial peroxide value.

-

Container Selection: Store in well-filled, airtight, light-resistant containers (e.g., amber glass or stainless steel).[7][8]

-

Inert Atmosphere: For long-term storage or after partial use, displace the headspace in the container with an inert gas like nitrogen or argon to prevent oxidation.[6][7][10]

-

Temperature Control: Store in a cool, dry place, protected from heat sources.[6][7]

-

Antioxidant Addition: For formulations requiring extended shelf-life, the inclusion of an antioxidant is crucial. A highly effective combination is a 0.03% w/v mixture of propyl gallate (37.5%), butylated hydroxytoluene (BHT, 37.5%), and butylated hydroxyanisole (BHA, 25%).[6][7][10]

-

Sterilization: If required, this compound can be sterilized by dry heat at 150°C for 1 hour.[6][7][10]

Safety, Toxicology, and Handling

This compound is generally considered to be of low toxicity and causes minimal tissue irritation, making it suitable for parenteral use.[6][7]

-

Oral Safety: Studies have shown that orally ingested this compound is rapidly degraded in the digestive tract and is well-tolerated in humans, demonstrating a favorable safety profile.[10][17]

-

Endogenous Presence: It is important to note that this compound is also an endogenous fatty acid ethyl ester (FAEE) formed in the body after the consumption of ethanol.[4] In this context, FAEEs have been investigated as potential toxic mediators of alcohol in organs like the pancreas and liver.[4][10] However, this endogenous role is distinct from its use as a purified pharmaceutical excipient.

-

Handling Precautions: Observe normal laboratory precautions. Eye protection and chemically resistant gloves (e.g., nitrile) are recommended. This compound is flammable and should be kept away from ignition sources.[6]

-

Incompatibilities: It may dissolve or cause swelling in certain types of rubber and can react with strong oxidizing agents.[6][7] Compatibility testing with container closures and seals is essential.

Experimental Protocol: Purity Analysis by GC-MS

Verifying the purity of this compound is a critical quality control step. Gas chromatography-mass spectrometry (GC-MS) is a definitive method for this purpose.

Objective: To confirm the identity and determine the purity of an this compound sample.

Materials & Equipment:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Nonpolar capillary column (e.g., dimethylpolysiloxane-based)

-

This compound sample

-

Hexane (or other suitable solvent), high-purity

-

Internal standard (e.g., ethyl heptadecanoate)

-

Autosampler vials, syringes, and standard laboratory glassware

Methodology:

-

Standard Preparation: Prepare a stock solution of a certified this compound reference standard and the internal standard in hexane at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in hexane to a known concentration within the calibration range. Spike with the internal standard to the same concentration as the calibrators.

-

GC-MS Parameters (Typical):

-

Inlet Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

-

-

Analysis:

-

Inject the calibration standards to establish the calibration curve.

-

Inject the prepared sample.

-

Identify the this compound peak by its retention time and mass spectrum (characteristic ions).[9][18]

-

Quantify the this compound content against the calibration curve using the peak area ratio relative to the internal standard.

-

-

Acceptance Criteria: The purity should meet the pharmacopoeial standard (e.g., ≥98%). The mass spectrum should match the reference spectrum.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound, (Z)-9-Octadecenoic acid ethyl ester.

Conclusion

This compound (CAS 111-62-6) is a high-value pharmaceutical excipient whose utility is directly derived from its advantageous physicochemical properties, particularly its low viscosity and high solvency for lipophilic compounds. Its successful application in parenteral, oral, and topical drug delivery systems underscores its importance in modern formulation science. By understanding its synthesis, ensuring its stability through proper handling and the use of antioxidants, and verifying its purity via robust analytical methods, researchers and developers can effectively harness its potential to formulate safe and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 4. This compound | 111-62-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. phexcom.com [phexcom.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. handafc.com [handafc.com]

- 9. This compound [webbook.nist.gov]

- 10. atamankimya.com [atamankimya.com]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. This compound [drugfuture.com]

- 13. grokipedia.com [grokipedia.com]

- 14. (Z)-ethyl oleate, 111-62-6 [thegoodscentscompany.com]

- 15. 111-62-6 CAS | this compound | Laboratory Chemicals | Article No. 03752 [lobachemie.com]

- 16. jnfuturechemical.com [jnfuturechemical.com]

- 17. The safety of the use of this compound in food is supported by metabolism data in rats and clinical safety data in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ethyl Oleate in Ethanol Metabolism: A Technical Guide on its Formation, Pathophysiology, and Biomarker Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While the oxidative metabolism of ethanol to acetaldehyde and acetate is the predominant pathway of alcohol clearance, a minor, non-oxidative route gives rise to a class of compounds known as fatty acid ethyl esters (FAEEs). Among these, ethyl oleate has garnered significant scientific attention. Formed from the esterification of ethanol with oleic acid, this compound is not merely an inert byproduct but a bioactive molecule implicated as a key mediator of ethanol-induced organ damage.[1] Its lipophilic nature allows it to accumulate in tissues, leading to cellular dysfunction in the pancreas, liver, heart, and brain.[2][3] This guide provides a comprehensive technical overview of this compound's role in ethanol metabolism, detailing its biochemical synthesis, metabolic fate, and the molecular mechanisms underlying its cytotoxicity. Furthermore, it explores its established utility as a sensitive and specific biomarker for both acute and chronic alcohol consumption, offering a longer detection window than blood alcohol concentration.[4][5] Detailed methodologies for its quantification and an analysis of its clinical significance are presented to equip researchers and drug development professionals with a thorough understanding of this critical ethanol metabolite.

Introduction: The Non-Oxidative Pathway of Ethanol Metabolism

Ethanol metabolism is predominantly an oxidative process occurring in the liver. However, a small but highly significant fraction of ingested ethanol is metabolized non-oxidatively in various tissues, including those with limited oxidative capacity like the pancreas, heart, and brain.[3][6] This pathway involves the enzymatic conjugation of ethanol with endogenous molecules like fatty acids, phospholipids, and glucuronic acid.[7] The esterification of ethanol with fatty acids produces FAEEs, a family of lipophilic compounds that includes ethyl palmitate, ethyl stearate, and, most notably, this compound.[8][9]

Unlike the highly reactive and short-lived acetaldehyde produced via oxidation, FAEEs like this compound are more stable and can persist in the blood and tissues for over 24 hours after ethanol has been eliminated.[4][5] This persistence, combined with their cytotoxic properties, positions them as crucial players in the pathophysiology of alcoholic diseases and as valuable long-term biomarkers of alcohol intake.[4][10]

Biochemical Synthesis and Metabolism of this compound

Enzymatic Formation

This compound is formed by the condensation reaction between ethanol and oleic acid (a ubiquitous monounsaturated fatty acid) or its activated form, oleoyl-CoA.[2][11] This reaction is catalyzed by one or more enzymes with fatty acid ethyl ester synthase (FAEE synthase) activity.[3][12] While no single, dedicated FAEE synthase has been definitively identified, several enzymes have been shown to possess this catalytic capability, including carboxyl ester lipase and glutathione S-transferases.[8]

The pancreas exhibits the highest FAEE synthase activity, which may explain its particular vulnerability to alcohol-induced injury.[13][14] Significant synthesis also occurs in the liver, heart, adipose tissue, and brain, organs frequently damaged by chronic alcohol abuse.[3][12]

Metabolic Fate and Degradation

Once formed, this compound can be transported in the blood bound to lipoproteins and albumin.[15] Due to its lipophilic nature, it readily partitions into cellular membranes and lipid droplets within tissues.[12] The primary route of this compound degradation is hydrolysis back to ethanol and free fatty acid, a reaction catalyzed by cellular esterases.[16] However, its accumulation in tissues suggests that the rate of synthesis during periods of ethanol intoxication can significantly exceed the rate of hydrolysis. The half-life of FAEEs in adipose tissue is estimated to be less than 24 hours.[12]

Pathophysiological Role of this compound in Alcohol-Induced Organ Damage

A substantial body of evidence implicates FAEEs, particularly this compound, as direct mediators of alcohol's toxic effects.[2][10][11] Their accumulation in organs that lack robust oxidative ethanol metabolism provides a direct biochemical link between alcohol consumption and tissue injury.[3]

Mitochondrial Dysfunction

One of the primary mechanisms of this compound-induced cytotoxicity is the disruption of mitochondrial function.[17] this compound binds to mitochondria and can be hydrolyzed locally to release high concentrations of oleic acid directly at the mitochondrial membrane.[18][19] Free fatty acids are known uncouplers of oxidative phosphorylation. This uncoupling disrupts the proton gradient, leading to a decrease in ATP synthesis, impaired cellular energy production, and increased production of reactive oxygen species (ROS).[18] This sustained mitochondrial injury can ultimately trigger apoptotic or necrotic cell death pathways.[17][20]

Organ-Specific Toxicity

-

Heart: Chronic alcohol consumption can lead to alcoholic cardiomyopathy.[3] The accumulation of this compound in the myocardium and its subsequent effect on mitochondrial energy production is considered a key metabolic link to this condition.[17][19] Studies have shown that direct injection of this compound into rat myocardium induces significant cell damage.[17]

-

Pancreas: The pancreas has the highest capacity for FAEE synthesis, making it uniquely susceptible to injury.[14] FAEEs are implicated in the pathogenesis of alcoholic pancreatitis by causing premature activation of digestive enzymes (like trypsin) and inducing acinar cell injury, which triggers a potent inflammatory response.[9][21]

-

Liver: While the liver has high oxidative capacity, non-oxidative metabolism still occurs. This compound contributes to hepatic steatosis (fatty liver) and can exacerbate liver injury.

-

Brain and Fetus: this compound is lipophilic and can cross the blood-brain barrier and the placenta. It is speculated to be a key toxic mediator in the development of Fetal Alcohol Syndrome (FAS), contributing to the neurological damage seen in affected infants.[2][11]

This compound as a Biomarker of Alcohol Consumption

The detection and quantification of this compound and other FAEEs serve as highly effective biomarkers for assessing alcohol intake.[4][10] They offer distinct advantages over direct ethanol measurement due to their longer detection window.

Clinical Utility

FAEEs can be detected in various biological matrices, each offering a different window of detection.

| Biological Matrix | Detection Window | Indication | Key Findings |

| Serum/Plasma | Up to 24-99 hours[5][15] | Recent (heavy) alcohol consumption | Concentrations correlate with blood alcohol concentration (BAC) but persist much longer.[15][22] Can help differentiate chronic alcohol users from binge drinkers.[5] |

| Hair | Weeks to Months[23] | Long-term, chronic consumption | FAEEs, primarily this compound, are incorporated into the hair shaft, likely from sebum. Concentrations can distinguish chronic alcoholics from social drinkers and teetotalers.[23] |

| Meconium | Second & Third Trimester | Fetal alcohol exposure | This compound is the FAEE that correlates most strongly with maternal self-reported drinking. It is a highly sensitive and specific marker of prenatal alcohol exposure.[24][25] |

| Adipose Tissue | Days to Weeks | Chronic consumption | Serves as a long-term reservoir for FAEEs. Can be used as a postmortem marker of premortem alcohol intake.[4][12] |

Table 1: this compound as a Biomarker in Various Biological Matrices.

Differentiating Binge Drinking from Chronic Alcoholism

While a single high dose of ethanol leads to detectable serum FAEEs, the baseline levels and the magnitude of the increase are significantly higher in individuals with a history of chronic alcohol abuse compared to episodic heavy drinkers.[4][22] Studies have shown that serum concentrations of this compound in chronic alcohol users are notably higher than in binge drinkers, providing a potential method for differential diagnosis.[5]

Methodologies for this compound Quantification

The gold-standard for the quantification of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique provides the necessary sensitivity and specificity to detect the low concentrations present in biological matrices and to differentiate between various FAEE species.

Experimental Protocol: Quantification of this compound in Serum by GC-MS

This protocol describes a robust, self-validating method for the analysis of this compound. The inclusion of a deuterated internal standard is critical for ensuring accuracy by correcting for variations in extraction efficiency and instrument response.

1. Sample Preparation & Extraction:

- Objective: To isolate lipophilic FAEEs from the complex serum matrix and concentrate them for analysis.

- Step 1: Thaw 1 mL of serum sample on ice.

- Step 2: Add 50 µL of an internal standard solution (e.g., d5-ethyl oleate in isopropanol) to the serum. Vortex briefly. The internal standard is crucial for accurate quantification, as it behaves chemically similarly to the analyte and corrects for sample loss during preparation.

- Step 3: Add 2 mL of ice-cold acetone to precipitate proteins. Vortex vigorously for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

- Step 4: Transfer the supernatant to a clean glass tube.

- Step 5: Perform a liquid-liquid extraction by adding 4 mL of n-hexane. Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.

- Step 6: Carefully transfer the upper hexane layer (containing the FAEEs) to a new tube.

- Step 7: Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.

- Step 8: Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

2. GC-MS Analysis:

- Objective: To separate this compound from other compounds and detect it with high specificity and sensitivity.

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

- Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

- Injection: 1-2 µL of the reconstituted extract is injected in splitless mode.

- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. (This program must be optimized for the specific instrument and column).

- Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for maximum sensitivity.

- Ions for this compound (C20H38O2): Monitor characteristic ions such as m/z 88, 101.[26]

- Ions for d5-Ethyl Oleate: Monitor the corresponding mass-shifted ions.

3. Data Analysis and Validation:

- Objective: To calculate the concentration of this compound and ensure the validity of the results.

- Calibration: Prepare a calibration curve using known concentrations of this compound standard spiked into a control matrix (e.g., FAEE-free serum). Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

- Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

- Quality Control: Run quality control (QC) samples (low, medium, high concentrations) with each batch of unknown samples to validate the accuracy and precision of the assay. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

// Nodes

Sample [label="1. Serum Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="2. Internal Standard Spiking\n(d5-Ethyl Oleate)", fillcolor="#FBBC05", fontcolor="#202124"];

Extract [label="3. Liquid-Liquid Extraction\n(Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dry [label="4. Evaporation & Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inject [label="5. GC-MS Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Separate [label="6. GC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Detect [label="7. MS Detection (SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quant [label="8. Data Quantification\n(vs. Calibration Curve)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Sample -> Spike;

Spike -> Extract;

Extract -> Dry;

Dry -> Inject;

Inject -> Separate;

Separate -> Detect;

Detect -> Quant;

}

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 3. Fatty acid ethyl esters: potentially toxic products of myocardial ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acid ethyl esters and ethanol-induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fatty acid ethyl esters are present in human serum after ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atamankimya.com [atamankimya.com]

- 17. Myocardial cell damage by fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE TO ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]

- 25. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl Oleate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl oleate (C₂₀H₃₈O₂) is a long-chain fatty acid ester formed from the condensation of oleic acid and ethanol.[1] It serves as a key compound in various industries, acting as a solvent for pharmaceutical preparations, a vehicle for intramuscular drug delivery, a food additive, and a cosmetic emollient.[1][2] Given its widespread application, rigorous quality control and structural verification are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but the underlying scientific principles and experimental causality behind the interpretation of each spectrum.

Molecular Structure of this compound

Caption: Chemical structure of this compound (CAS: 111-62-6).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the this compound molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the different types of hydrogen atoms in the molecule. The spectrum is characterized by three key regions: the olefinic protons of the double bond, the protons associated with the ethyl ester group, and the extensive aliphatic chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Position) |

|---|---|---|---|

| 5.34 | Triplet (t) | 2H | -CH =CH - (C9, C10) |

| 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl) |

| 2.28 | Triplet (t) | 2H | -CH₂ -C=O (C2) |

| 2.01 | Quartet (q) | 4H | -CH₂ -CH=CH-CH₂ - (C8, C11) |

| 1.61 | Quintet (p) | 2H | -CH₂ -CH₂-C=O (C3) |

| 1.25-1.38 | Multiplet (m) | 20H | -(CH₂ )₁₀- (Aliphatic Chain) |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl) |

| 0.88 | Triplet (t) | 3H | -CH₂-CH₃ (Terminal) |

Causality of Chemical Shifts:

-

Olefinic Protons (5.34 ppm): These protons are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the C=C double bond. Their triplet multiplicity arises from coupling to the adjacent CH₂ groups.

-

Ester Methylene Protons (4.12 ppm): The quartet at 4.12 ppm is characteristic of a -CH₂- group directly attached to an oxygen atom, which is highly electronegative and thus strongly deshields these protons. The quartet pattern is a result of spin-spin coupling with the three protons of the adjacent methyl group.

-

Allylic Protons (2.01 ppm): The protons on the carbons adjacent to the double bond (C8 and C11) are deshielded relative to other aliphatic protons because of their proximity to the π-system of the alkene.

¹³C NMR Spectroscopy

Carbon-13 NMR complements the proton data by providing a signal for each unique carbon environment. The key signals distinguish the carbonyl carbon, the two olefinic carbons, and the carbons of the ethyl ester group from the long aliphatic chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [6][7]

| Chemical Shift (δ) ppm | Assignment (Carbon Position) |

|---|---|

| 173.7 | C =O (C1) |

| 130.0 | -C H=C H- (C9, C10) |

| 60.1 | -O-C H₂-CH₃ (Ethyl) |

| 34.4 | -C H₂-C=O (C2) |

| 31.9 - 22.7 | -(C H₂)n- (Aliphatic Chain) |

| 14.3 | -O-CH₂-C H₃ (Ethyl) |

| 14.1 | -CH₂-C H₃ (Terminal) |

Causality of Chemical Shifts:

-

Carbonyl Carbon (173.7 ppm): The C=O carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. This is a hallmark of ester, acid, and amide functionalities.[8]

-

Olefinic Carbons (130.0 ppm): The sp² hybridized carbons of the double bond appear in the characteristic downfield region for alkenes.

-

Ester Methylene Carbon (60.1 ppm): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: A standard single-pulse experiment is sufficient. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Parameters: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis, particularly for the quaternary carbonyl carbon.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR spectroscopy definitively confirms the ester and alkene moieties.

Table 3: Characteristic IR Absorption Bands for this compound [2][9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3005 | Medium | C-H Stretch | =C-H (Alkene) |

| 2925, 2854 | Strong | C-H Stretch | -C-H (Alkane) |

| 1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1650 | Medium | C=C Stretch | Alkene |

| 1175 | Strong | C-O Stretch | Ester |

Interpretation of Key Vibrations:

-

C=O Stretch (~1740 cm⁻¹): This is typically one of the most intense and sharpest peaks in the spectrum. Its position is highly characteristic of the carbonyl group in an aliphatic ester.

-

C-H Stretches (3005, 2925, 2854 cm⁻¹): The weaker peak just above 3000 cm⁻¹ is indicative of C-H bonds where the carbon is sp² hybridized (the alkene). The strong, prominent peaks just below 3000 cm⁻¹ are from the numerous sp³ C-H bonds in the aliphatic chain.

-

C-O Stretch (~1175 cm⁻¹): This strong absorption confirms the C-O single bond of the ester functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is commonly used, which causes predictable fragmentation and yields a characteristic fingerprint.

The molecular weight of this compound is 310.51 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) at m/z 310, along with a series of fragment ions that reveal structural details.

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound [2][3][11]

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 310 | [C₂₀H₃₈O₂]⁺ | Molecular Ion (M⁺) |

| 264 | [M - C₂H₅O]⁺ | Loss of the ethoxy group (-OEt) |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement product |

| 55 | [C₄Hⱇ]⁺ | Base Peak, aliphatic fragment |

Causality of Fragmentation: The fragmentation of long-chain esters under EI conditions is governed by the stability of the resulting ions and neutral species.

-

Loss of Ethoxy Group (m/z 264): The cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃) is a common pathway for ethyl esters, resulting in a stable acylium ion.

-

McLafferty Rearrangement (m/z 88): This is a highly characteristic rearrangement for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation with m/z 88.

-

Aliphatic Fragmentation (m/z 55, 41, 69, etc.): The long hydrocarbon chain undergoes fragmentation, producing a series of carbocations that are typically separated by 14 mass units (-CH₂-). The ion at m/z 55 is often the most abundant (the base peak).[11]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound(111-62-6) 1H NMR [m.chemicalbook.com]

- 5. sciepub.com [sciepub.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(111-62-6) 13C NMR [m.chemicalbook.com]

- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound [webbook.nist.gov]

- 10. This compound(111-62-6) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary